![molecular formula C8H14O2 B2367334 3-Cyclopropylpentanoic acid CAS No. 1508566-49-1](/img/structure/B2367334.png)
3-Cyclopropylpentanoic acid
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Overview
Description
3-Cyclopropylpentanoic acid is a chemical compound with the CAS Number: 1508566-49-1 . It has a molecular weight of 142.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for 3-Cyclopropylpentanoic acid is the same as its common name . Its InChI code is 1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates that the compound has 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-Cyclopropylpentanoic acid is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
1. Medicinal Chemistry Applications
3-Cyclopropylpentanoic acid, due to its structural characteristics, can be relevant in medicinal chemistry. Aliphatic rings like cyclopropanes are increasingly exploited for their beneficial physicochemical properties and applications as functional group bioisosteres. This encompasses the design and synthesis of drugs where these small rings can enhance the efficacy, stability, or specificity of pharmaceutical compounds (Bauer et al., 2021).
2. Analytical Chemistry in Food and Beverages
In analytical chemistry, methods have been developed to analyze compounds structurally related to 3-Cyclopropylpentanoic acid, like 3-methylpentanoic acids, in wine and other alcoholic beverages. Techniques like solid phase extraction and gas chromatography-mass spectrometry have been used for this purpose, highlighting the compound's importance in the quality and flavor profile analysis of these products (Gracia-Moreno et al., 2015).
3. Role in Biological Systems and Ecology
Research on similar compounds, such as 2-amino-3-cyclopropylbutanoic acid, isolated from mushrooms, has shown their biological activity, including toxicity to certain fungi, arthropods, and bacteria. These findings indicate the potential of 3-Cyclopropylpentanoic acid analogs in ecological and biological studies, possibly as natural pesticides or antimicrobial agents (Drehmel & Chilton, 2002).
4. Chemical Synthesis and Drug Design
In drug design, cyclopropyl analogues related to 3-Cyclopropylpentanoic acid have been synthesized and evaluated for their biological activity. This includes studies on competitive antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor, highlighting the compound's potential in the development of new therapeutic agents (Dappen et al., 2010).
Safety and Hazards
The safety information for 3-Cyclopropylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a relatively simple organic molecule, and its interactions with biological systems could be diverse and complex .
Mode of Action
The mode of action of 3-Cyclopropylpentanoic acid is also not well-understood. As a carboxylic acid, it could potentially donate a proton (H+) in biological systems, acting as a weak acid. This could influence the pH of the local environment and potentially affect various biochemical processes .
Biochemical Pathways
For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
As a carboxylic acid, it could potentially affect the ph of the local environment, influencing various biochemical processes .
properties
IUPAC Name |
3-cyclopropylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZEGHEYTZTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpentanoic acid |
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